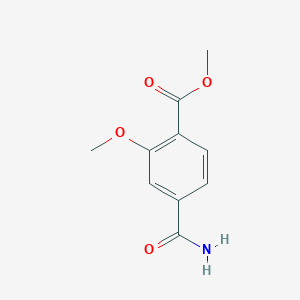![molecular formula C10H22ClNO2 B6242370 rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans CAS No. 2378503-76-3](/img/no-structure.png)
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans (RMPAH) is an organic compound that has been studied extensively for its potential use in scientific research. RMPAH is a derivative of racemic 2-methyl-1-propanol and is composed of two enantiomers, (R)- and (S)-RMPAH. The hydrochloride salt is used to stabilize the compound and to enhance its solubility in aqueous solutions. RMPAH is a chiral molecule, meaning that it is not superimposable on its mirror image. This property makes it an ideal compound for use in research applications, as it has the ability to interact differently with other molecules depending on its stereochemistry.
作用機序
Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans acts as a chiral ligand in asymmetric synthesis, meaning that it binds to a molecule and influences its stereochemistry. This is achieved through the formation of a hydrogen bond between the hydrogen atom of the rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans molecule and the functional group of the molecule it is binding to. This hydrogen bond is responsible for the stereoselectivity of the reaction, as it causes the molecule to adopt the desired stereochemistry.
Biochemical and Physiological Effects
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been studied for its potential use in the synthesis of biologically active compounds, such as drugs and hormones. It has been shown to have an effect on the biochemical and physiological processes of cells, as it can bind to specific receptors and enzymes. In addition, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been used in the study of the stereoselective interactions of drugs, as it has the ability to interact differently with other molecules depending on its stereochemistry.
実験室実験の利点と制限
Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a stable compound, meaning that it does not easily decompose. In addition, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has the ability to interact differently with other molecules depending on its stereochemistry, making it an ideal compound for use in research applications. However, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has some limitations for use in lab experiments. It is a chiral molecule, meaning that it is not superimposable on its mirror image, and this can make it difficult to work with. Additionally, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans is not soluble in many organic solvents, making it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the use of rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans in scientific research. It has the potential to be used in the synthesis of optically active compounds, as well as in the study of enzyme and receptor binding. Additionally, it could be used in the development of new drugs and other biologically active compounds, as well as in the study of the stereoselective interactions of drugs. Furthermore, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans could be used in the study of the stereoselective interactions of other molecules, such as proteins and carbohydrates. Finally, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans could be used in the development of new chiral ligands for use in asymmetric synthesis.
合成法
Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans is synthesized through a two-step process that begins with the reaction of racemic 2-methyl-1-propanol with hydrochloric acid. The resulting product, rac-2-methyl-1-propan-2-ol hydrochloride, is then reacted with 4-amino cyclohexanol to form rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans. The reaction is carried out in an aqueous solution, and the resulting product is a white, crystalline solid.
科学的研究の応用
Rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been widely studied for its potential use in a variety of scientific research applications. It has been used as a chiral ligand in asymmetric synthesis, and it has been employed in the synthesis of optically active compounds. It has also been used in the synthesis of chiral drugs and other biologically active compounds. Additionally, rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans has been used in the study of enzyme and receptor binding, as well as in the study of the stereoselective interactions of drugs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans involves the protection of the hydroxyl group, followed by the reaction with the amine group to form the desired product. The stereochemistry of the product is controlled by the chiral amine used in the reaction.", "Starting Materials": [ "2-methyl-2-propanol", "4-aminocyclohexan-1-ol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "1. Protection of 2-methyl-2-propanol with TBDMS chloride in the presence of imidazole to form TBDMS-protected alcohol.", "2. Reaction of TBDMS-protected alcohol with 4-aminocyclohexan-1-ol in the presence of triethylamine to form the desired product.", "3. Deprotection of TBDMS group with TBAF in methanol.", "4. Quenching of reaction mixture with saturated sodium bicarbonate solution.", "5. Extraction of product with diethyl ether.", "6. Drying of organic layer with sodium sulfate.", "7. Concentration of organic layer under reduced pressure.", "8. Dissolution of residue in ethyl acetate.", "9. Treatment of solution with hydrochloric acid to form hydrochloride salt.", "10. Drying of hydrochloride salt with magnesium sulfate.", "11. Recrystallization of hydrochloride salt from ethyl acetate." ] } | |
CAS番号 |
2378503-76-3 |
製品名 |
rac-2-methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride, trans |
分子式 |
C10H22ClNO2 |
分子量 |
223.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



